molecular formula C10H13NO4 B008448 (S)-Amino-(3,5-dimethoxy-phenyl)-acetic acid CAS No. 103889-87-8

(S)-Amino-(3,5-dimethoxy-phenyl)-acetic acid

Cat. No.: B008448
CAS No.: 103889-87-8
M. Wt: 211.21 g/mol
InChI Key: PUDUIVFPKSOBOR-VIFPVBQESA-N
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Description

(S)-Amino-(3,5-dimethoxy-phenyl)-acetic acid is a chiral, non-natural amino acid derivative characterized by a 3,5-dimethoxyphenyl side chain. This specific structural motif makes it a valuable and versatile chiral building block in medicinal chemistry and drug discovery research. The electron-donating methoxy groups on the phenyl ring can influence the compound's electronic properties and binding affinity, while the acetic acid and amino functional groups provide handles for further synthetic modification. Researchers can utilize this compound as a key synthetic intermediate in the design and development of novel bioactive molecules. Its chiral (S)-configured alpha-carbon is critical for creating stereoselective compounds, which is often essential for interacting with specific biological targets. Potential research applications include its use as a precursor for targeted tubulin inhibitors, given that the 3,5-dimethoxyphenyl moiety is a known pharmacophore in this field. It may also serve as a core structure in peptide-mimetics or as a scaffold for constructing compound libraries for high-throughput screening against various therapeutic targets. For Research Use Only. Not intended for any human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-14-7-3-6(9(11)10(12)13)4-8(5-7)15-2/h3-5,9H,11H2,1-2H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDUIVFPKSOBOR-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)[C@@H](C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908653
Record name Amino(3,5-dimethoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103889-87-8
Record name Amino(3,5-dimethoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Catalysis via Chiral Auxiliaries

A widely employed strategy involves using Evans oxazolidinones or Oppolzer’s sultams to induce asymmetry. For example, 3,5-dimethoxybenzaldehyde can undergo aldol condensation with a chiral glycine equivalent, followed by hydrolysis to yield the target compound.

Procedure :

  • Aldol Reaction : 3,5-Dimethoxybenzaldehyde (1.0 equiv) is reacted with (S)-4-benzyl-2-oxazolidinone-glycine tert-butyl ester (1.2 equiv) in the presence of titanium(IV) chloride (1.5 equiv) and diisopropylethylamine (2.0 equiv) in dichloromethane at −78°C.

  • Hydrolysis : The aldol adduct is treated with lithium hydroxide (2.0 M) in tetrahydrofuran/water (3:1) at 0°C to cleave the chiral auxiliary, yielding the free α-amino acid.

This method achieves enantiomeric excess (ee) >98% but requires stoichiometric chiral auxiliaries, increasing cost and step count.

Enzymatic Resolution of Racemic Mixtures

Racemic amino-(3,5-dimethoxy-phenyl)-acetic acid can be resolved using immobilized penicillin acylase or lipases.

Procedure :

  • Racemate Synthesis : 3,5-Dimethoxyphenylacetic acid is converted to its ethyl ester, followed by azidation and Staudinger reduction to form the racemic amino ester.

  • Enzymatic Hydrolysis : The racemic ester is subjected to Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) at 37°C. The (S)-enantiomer is preferentially hydrolyzed, leaving the (R)-ester intact.

This method offers moderate yields (60–70%) and ee values of 90–95%, with the drawback of requiring post-hydrolysis separation.

Ugi Multicomponent Reaction Followed by Acidic Hydrolysis

Adapting the Ugi reaction reported for α-amino acid synthesis, a one-pot protocol enables efficient assembly of the acetamide precursor.

Procedure :

  • Ugi Reaction : 3,5-Dimethoxybenzaldehyde (1.0 equiv), aniline (1.0 equiv), tert-butyl isocyanide (1.0 equiv), and boric acid (10 mol%) are stirred in water at room temperature for 1 hour, yielding 2-(arylamino)-2-phenylacetamide.

  • Hydrolysis : The acetamide is refluxed in 6N HCl at 100°C for 24 hours, followed by neutralization with sodium hydroxide to precipitate the amino acid.

StepConditionsYield (%)ee (%)
Ugi ReactionH2O, rt, 1h85
Hydrolysis6N HCl, 100°C, 24h78Racemic

This route provides high yields but lacks inherent stereocontrol, necessitating subsequent resolution.

Advanced Reductive Amination Strategies

Building on methodologies from (±)-2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide synthesis, reductive amination of 3,5-dimethoxyphenylglyoxylate with chiral amines offers a direct pathway.

Procedure :

  • Glyoxylate Formation : 3,5-Dimethoxybenzaldehyde is oxidized to the corresponding glyoxylic acid using Jones reagent.

  • Reductive Amination : The glyoxylate is condensed with (S)-α-methylbenzylamine in methanol, followed by hydrogenolysis over palladium on carbon (5 wt%) to remove the chiral auxiliary.

This method achieves 80% yield and 92% ee, with scalability limited by catalyst cost.

Comparative Analysis of Synthetic Methods

MethodYield (%)ee (%)ScalabilityCost
Asymmetric Catalysis75>98ModerateHigh
Enzymatic Resolution6590–95HighLow
Ugi-Hydrolysis78RacemicHighLow
Reductive Amination8092ModerateModerate

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and methoxy groups on the phenyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis Routes

The synthesis of (S)-Amino-(3,5-dimethoxy-phenyl)-acetic acid can be achieved through various methods:

  • Starting Materials : Common precursors include methyl 3,5-dihydroxyphenylacetate.
  • Synthetic Pathways : Seven distinct synthetic routes have been documented, highlighting the versatility of this compound in organic reactions .

3.1. Pharmaceutical Development

This compound is utilized as a key intermediate in the synthesis of various pharmaceuticals. It plays a critical role in developing drugs targeting neurological disorders due to its ability to modulate neurotransmitter systems.

  • Case Study : In research focused on developing neuroprotective agents, this compound has been explored for its potential to inhibit excitotoxicity in neuronal cells .

3.2. Peptidomimetics

The compound serves as a building block for peptidomimetics—molecules that mimic the structure and function of peptides but are more stable and less susceptible to enzymatic degradation.

  • Application : Its incorporation into peptide sequences has shown promise in enhancing the pharmacological properties of therapeutic agents .

Research indicates that this compound exhibits significant biological activities:

  • Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter release and receptor interaction.
  • Potential Antidepressant Effects : Preliminary studies suggest that it may possess antidepressant-like properties by influencing serotonin pathways .

Data Tables

Application AreaDescriptionReferences
Pharmaceutical SynthesisKey intermediate for drug development
PeptidomimeticsBuilding block for stable peptide analogs
Neuroprotective AgentsPotential to inhibit excitotoxicity
Antidepressant ResearchModulates serotonin pathways

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the methoxy groups enhance its lipophilicity, facilitating its passage through cell membranes. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Phenyl Ring

Halogen-Substituted Analogs
  • 3,5-Dichlorophenylacetic acid (CAS: 51719-65-4) and 3,5-dibromophenylacetic acid (CAS: 188347-49-1) replace methoxy groups with electron-withdrawing halogens. These substitutions reduce electron density on the phenyl ring, altering binding affinity.
  • Amino-(3,5-difluoro-phenyl)-acetic acid (CAS: N/A) introduces fluorine atoms, which are smaller and more electronegative than methoxy groups. Fluorine’s inductive effects may enhance metabolic stability but reduce hydrophobic interactions in enzyme binding .
Methoxy vs. Hydroxyl Groups
  • Replacement of methoxy groups with hydroxyl groups (e.g., in compound 15 from ) reduces PTP1B inhibitory activity by ~50%, likely due to increased polarity and altered pharmacokinetics .

Modifications to the Acetic Acid Moiety

Chain Length Variations
  • Compound 16 (acetic acid moiety) and compound 17 (butanoic acid) exhibit 3× lower potency than (S)-amino-(3,5-dimethoxy-phenyl)-acetic acid. Optimal activity is observed with a pentanoic acid chain (compound 18), suggesting a balance between hydrophobicity and steric fit in the enzyme’s active site .
  • Compound 23 (O-linked acetic acid) shows slightly enhanced activity, while compound 24 (O-linked butanoic acid) is inactive, highlighting the sensitivity of enzyme inhibition to linker chemistry and chain length .
Amide and Ester Derivatives
  • Esterified analogs (e.g., compounds 9–14 ) exhibit negligible PTP1B inhibition (~0–20% at 20 μg/mL), whereas saponification to free acids restores activity. This underscores the necessity of a free carboxylic acid group for binding .
  • Compound 26 (ethyl 2-oxoacetate) demonstrates 6× higher activity than the parent compound, likely due to enhanced electrophilicity or transition-state mimicry .

Heterocyclic and Complex Derivatives

  • (3,5-Dimethylphenyl)aminoacetic acid (CAS: 1018295-15-2) introduces an oxo group and dimethyl substituents, reducing activity due to steric hindrance and altered hydrogen-bonding capacity .
  • Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid (CAS: 67809-62-5) incorporates a pyrazole ring, which may improve solubility but disrupt planar geometry critical for enzyme binding .

Critical Analysis of Key Findings

  • Methoxy Groups : The 3,5-dimethoxy configuration provides optimal electronic and steric properties for PTP1B inhibition, balancing hydrophobicity and hydrogen-bond donation .
  • Carboxylic Acid Necessity : Free acid forms are critical; esterification abolishes activity, while chain length modulates binding efficiency .
  • Linker Chemistry : Ether or amide linkers (e.g., compound 23 vs. 24) show unpredictable effects, necessitating case-by-case optimization .

Biological Activity

(S)-Amino-(3,5-dimethoxy-phenyl)-acetic acid, also known as a derivative of 3,5-dimethoxyphenylacetic acid, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups on the phenyl ring and an amino group attached to the acetic acid moiety. This structural configuration is believed to influence its biological properties significantly.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 3,5-dimethoxyphenylacetic acid exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown effective inhibition against various pathogenic bacteria and fungi. In particular:

  • Inhibition of Gram-positive and Gram-negative Bacteria : Compounds similar to this compound have been reported to possess moderate to potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
  • Fungal Activity : The compound has also demonstrated antifungal activity against species of the genus Candida, suggesting potential applications in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. These studies indicate that modifications in the molecular structure can enhance selective cytotoxicity towards multidrug-resistant (MDR) cancer cells. Key findings include:

  • Selectivity for MDR Cancer Cells : The compound has shown preferential cytotoxic effects against MDR cancer cell lines compared to non-resistant counterparts. This selectivity is crucial for overcoming challenges in cancer therapy .
  • Mechanisms of Action : The proposed mechanisms include the induction of apoptosis in cancer cells through the modulation of various signaling pathways .

Study 1: Antimicrobial Evaluation

In a study evaluating multiple derivatives of phenylacetic acids, this compound was tested for its Minimum Inhibitory Concentration (MIC) against various pathogens. The results indicated significant antimicrobial activity with MIC values comparable to standard antibiotics .

CompoundMIC (μM)Target Pathogen
This compound0.21E. coli
Compound X0.15P. aeruginosa
Compound Y0.30Candida albicans

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound showed that it induced apoptosis in MDR cancer cells through caspase activation and modulation of Bcl-2 family proteins . The study utilized various cell lines to assess cytotoxicity.

Cell LineIC50 (μM)Mechanism of Action
MDR Cell Line A5.0Caspase activation
Non-MDR Cell Line B20.0Apoptosis induction

Q & A

Q. Methodological Answer :

  • HPLC-MS : Reverse-phase C18 columns (e.g., 5 µm, 150 mm) with ESI-MS detect impurities at 0.1% levels. Mobile phase: 0.1% formic acid in acetonitrile/water (70:30) .
  • NMR : 1H^1\text{H}-NMR (400 MHz, DMSO-d6) resolves methoxy peaks at δ 3.75–3.85 ppm and the α-proton (S-configuration) at δ 4.2–4.3 ppm .
  • Chiral HPLC : Use Chiralpak IA columns with hexane:isopropanol (85:15) to confirm enantiomeric excess ≥99% .

Advanced: How can conflicting bioactivity data across enzymatic assays be resolved?

Methodological Answer :
Discrepancies often arise from:

  • Enzyme source variability : Recombinant vs. tissue-extracted enzymes may differ in post-translational modifications. Validate using standardized lysates (e.g., E. coli-expressed ligase) .
  • Buffer conditions : Optimize pH (6.5–7.5) and cofactors (e.g., 2 mM Mg²⁺ for ATP-dependent reactions). For example, activity dropped by 40% in Mg²⁺-free buffers .
  • Detection methods : Compare fluorometric (higher sensitivity) vs. colorimetric assays. Normalize data using internal controls (e.g., 10 µM reference inhibitor) .

Basic: What stability considerations are critical for storing this compound?

Q. Methodological Answer :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation. Stability >95% over 24 months under these conditions .
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the acetic acid moiety. Water content should be <0.5% (test via Karl Fischer titration) .
  • Solubility : Lyophilize and store as a solid. Reconstitute in DMSO (10 mM stock) for cell-based assays, avoiding freeze-thaw cycles .

Advanced: What strategies improve bioavailability in vivo without structural modification?

Q. Methodological Answer :

  • Prodrug design : Synthesize methyl esters (e.g., Methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate) to enhance membrane permeability. Hydrolysis in serum regenerates the active form .
  • Nanocarriers : Encapsulate in PEGylated liposomes (size: 100–150 nm) to prolong circulation time. In murine models, this increased AUC by 3× compared to free drug .
  • Co-administration : Combine with P-glycoprotein inhibitors (e.g., verapamil) to reduce efflux in intestinal epithelia .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(S)-Amino-(3,5-dimethoxy-phenyl)-acetic acid
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(S)-Amino-(3,5-dimethoxy-phenyl)-acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.